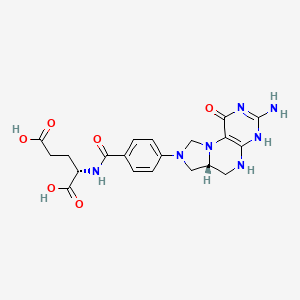

(6R)-5,10-Methylenetetrahydrofolate

Vue d'ensemble

Description

- Il sert de métabolite actif clé des médicaments à base de folate largement utilisés, tels que la leucovorine et la lévoléucovorine .

Modufolin®: (nom chimique : [6R]-5,10-méthylène tétrahydrofolate) est un nouveau composé à base de folate développé pour améliorer l'efficacité et réduire les effets secondaires des antimétabolites utilisés dans le traitement du cancer.

Méthodes De Préparation

- La voie de synthèse de Modufolin® implique la conversion du 5,10-méthylène tétrahydrofolate en son stéréoisomère [6R].

- Les méthodes de production industrielles comprennent généralement la synthèse chimique ou les procédés enzymatiques.

Analyse Des Réactions Chimiques

- Modufolin® subit diverses réactions, notamment l'oxydation, la réduction et la substitution.

- Les réactifs et les conditions courants utilisés dans ces réactions dépendent de la transformation spécifique.

- Les principaux produits formés comprennent des dérivés du [6R]-5,10-méthylène tétrahydrofolate.

Applications de la recherche scientifique

Chimie : Modufolin® est étudié pour son rôle dans l'optimisation des traitements de sauvetage après une thérapie à forte dose de méthotrexate (HDMTX).

Biologie : Son impact sur le métabolisme cellulaire du folate et la synthèse de l'ADN est étudié.

Industrie : Applications potentielles dans les produits pharmaceutiques et la médecine personnalisée.

Mécanisme d'action

- Modufolin® exerce ses effets en servant de cofacteur essentiel dans le métabolisme à un carbone.

- Il participe aux processus de synthèse, de réparation et de méthylation de l'ADN.

- Les cibles moléculaires comprennent les enzymes impliquées dans le métabolisme du folate.

Applications De Recherche Scientifique

Chemotherapeutic Applications

Mechanism of Action

(6R)-MeTHF plays a crucial role in enhancing the efficacy of chemotherapeutic agents, particularly 5-fluorouracil (5-FU), which is widely used in treating colorectal cancer. The compound acts as a modulator of thymidylate synthase (TS), an enzyme critical for DNA synthesis. By forming a ternary complex with TS and 5-FdUMP (a metabolite of 5-FU), (6R)-MeTHF enhances the inhibition of TS, leading to reduced tumor growth and increased cytotoxicity against cancer cells .

Clinical Studies

The Modelle-001 trial demonstrated that patients receiving (6R)-MeTHF alongside 5-FU exhibited significantly higher levels of MeTHF in metastases compared to those treated with leucovorin (LV). This resulted in greater TS inhibition, indicating that direct administration of (6R)-MeTHF may bypass metabolic limitations associated with LV .

Stability and Formulation

Pharmaceutical Formulations

The stability of (6R)-MeTHF is a critical factor for its therapeutic use. Research indicates that formulations containing the hemisulfate salt of (6R)-MeTHF show enhanced stability, making them suitable for long-term storage and effective administration in clinical settings .

Formulation Characteristics

- pH Stability: Optimal formulations maintain a slightly acidic to basic pH.

- Chemical Purity: High purity levels are essential to minimize impurities that can arise from oxidation or degradation during storage .

Metabolic Disorders

Role in MTHFR Deficiency

(6R)-MeTHF is particularly relevant in cases of methylenetetrahydrofolate reductase (MTHFR) deficiency, where individuals cannot adequately convert dietary folate into its active forms. Supplementation with (6R)-MeTHF can help alleviate symptoms associated with this deficiency, such as developmental delays and neurological issues .

Potential in Other Cancers

Ongoing Research

Research is ongoing to explore the potential applications of (6R)-MeTHF in other cancer types beyond colorectal cancer. Its ability to enhance the effectiveness of various chemotherapeutic agents makes it a candidate for combination therapies aimed at different malignancies .

Data Summary and Case Studies

Mécanisme D'action

- Modufolin® exerts its effects by serving as a critical cofactor in one-carbon metabolism.

- It participates in DNA synthesis, repair, and methylation processes.

- Molecular targets include enzymes involved in folate metabolism.

Comparaison Avec Des Composés Similaires

- Modufolin® se distingue par sa structure unique et son profil de sécurité amélioré.

- Les composés similaires comprennent la leucovorine, la lévoléucovorine et d'autres dérivés du folate.

Activité Biologique

(6R)-5,10-Methylenetetrahydrofolate (commonly referred to as 5,10-CH₂-THF) is a critical cofactor in one-carbon metabolism and plays a significant role in various biological processes, including nucleotide biosynthesis and methylation reactions. This article explores the biological activity of this compound, focusing on its biochemical functions, clinical implications, and relevant research findings.

Overview of this compound

This compound is an active form of tetrahydrofolate (THF) and serves as a substrate for several enzymes, notably methylenetetrahydrofolate reductase (MTHFR). It is produced from tetrahydrofolate and serine through the action of serine hydroxymethyltransferase. The compound is crucial for the synthesis of nucleotides, particularly thymidine, as it acts as a one-carbon donor for thymidylate synthase (TS) in the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) .

1. Pyrimidine Biosynthesis

5,10-CH₂-THF is essential for the biosynthesis of pyrimidines. It provides the necessary methyl group for the conversion of dUMP to dTMP via thymidylate synthase. This reaction is vital for DNA synthesis and repair .

2. Detoxification of Formaldehyde

The compound also plays a role in detoxifying formaldehyde, a toxic metabolite that can accumulate in cells. Methylenetetrahydrofolate acts as a formaldehyde equivalent in biosynthetic pathways .

3. Methylation Reactions

As an intermediate in one-carbon metabolism, 5,10-CH₂-THF contributes to the generation of S-adenosylmethionine (SAM), a principal methyl donor involved in numerous methylation reactions critical for gene regulation and metabolism .

1. Cancer Treatment

This compound has been investigated for its potential to enhance the efficacy of chemotherapy agents such as fluorouracil (5-FU). It has demonstrated the ability to bypass metabolic pathways required by other folates like leucovorin, thereby improving therapeutic outcomes in colorectal cancer treatment .

2. MTHFR Deficiency

Deficiencies in MTHFR can lead to elevated homocysteine levels and associated health issues. Research indicates that individuals with certain MTHFR mutations exhibit reduced enzymatic activity of MTHFR, impacting their folate metabolism and increasing risks for cardiovascular diseases and neural tube defects .

Case Studies

- Infantile MTHFR Deficiency : A severe case reported developmental delays and neurological issues linked to homozygous mutations in the MTHFR gene. The patient exhibited only 0.75% residual MTHFR activity compared to controls .

- Impact of Polymorphisms : Studies have shown that the common C677T polymorphism in the MTHFR gene correlates with altered plasma homocysteine levels and folate status among different populations .

Data Table: Summary of Key Findings

Propriétés

IUPAC Name |

(2S)-2-[[4-[(6aR)-3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O6/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29/h1-4,12-13H,5-9H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31)/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNUQALWYRSVHF-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CN(CN2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185584 | |

| Record name | Methylenetetrahydrofolic acid, L-(+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31690-11-6 | |

| Record name | 5,10-Methylene-(6R)-tetrahydrofolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31690-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arfolitixorin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031690116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Modufolin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12676 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylenetetrahydrofolic acid, L-(+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARFOLITIXORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8R4A37V9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.